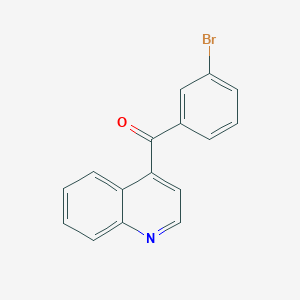

4-(3-Bromobenzoyl)quinoline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(3-bromophenyl)-quinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrNO/c17-12-5-3-4-11(10-12)16(19)14-8-9-18-15-7-2-1-6-13(14)15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMPEGXOVNRXIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 4 3 Bromobenzoyl Quinoline

Reactivity of the Bromine Substituent

The bromine atom on the benzoyl ring is a key site for molecular diversification, primarily through transition-metal-catalyzed cross-coupling reactions and other substitution pathways.

Transition-Metal-Catalyzed Cross-Coupling Reactions for Diversification (e.g., Suzuki, Heck, Sonogashira, Negishi)

The carbon-bromine bond in 4-(3-bromobenzoyl)quinoline is amenable to a range of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction pairs the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. acs.orgrsc.org This method is widely used to form biaryl structures and is tolerant of a wide array of functional groups. acs.orgnsf.gov The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. rsc.org

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. imist.maorganic-chemistry.org This reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle and is known for its ability to form carbon-carbon bonds with high stereoselectivity. imist.machemrevlett.com

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. nih.gov It is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. nih.govnih.gov The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes.

Negishi Coupling: The Negishi coupling employs an organozinc reagent as the coupling partner for the aryl bromide, catalyzed by a nickel or palladium complex. This reaction is known for its high functional group tolerance and the ability to form C(sp²)–C(sp³), C(sp²)–C(sp²), and C(sp²)–C(sp) bonds.

A representative table of potential cross-coupling reactions for the diversification of this compound is presented below.

| Coupling Reaction | Reagent | Catalyst System | Product Type |

| Suzuki | Arylboronic acid | Pd catalyst, Base | Biaryl derivative |

| Heck | Alkene | Pd catalyst, Base | Substituted alkene |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl alkyne |

| Negishi | Organozinc reagent | Pd or Ni catalyst | Alkyl-, alkenyl-, or aryl-substituted derivative |

This table is illustrative of the types of transformations possible and does not represent experimentally verified results for this compound.

Nucleophilic Aromatic Substitution at the Bromine Center

Nucleophilic aromatic substitution (SNA) of the bromine atom on the benzoyl ring is another potential pathway for functionalization. In this reaction, a nucleophile displaces the bromide leaving group. The reactivity of aryl halides in SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. The benzoyl group, being an electron-withdrawing group, would activate the aromatic ring towards nucleophilic attack, although the meta-position of the bromine relative to the carbonyl provides less activation compared to ortho or para positions. The reaction typically proceeds through an addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.

Radical Reactions Involving the C-Br Bond

The carbon-bromine bond can also participate in radical reactions. For instance, a simple and efficient regioselective synthesis of new benzothiopyrano[2,3-b]quinolines has been reported through a tributyltin hydride (TBTH)/2,2'-azobisisobutyronitrile (AIBN)-mediated radical cyclization of 3-(2-bromobenzoyl)-2-methylthioquinoline derivatives. organic-chemistry.org This suggests that the C-Br bond in a bromobenzoylquinoline scaffold can be cleaved under radical conditions to form an aryl radical, which can then undergo further reactions such as intramolecular cyclization. organic-chemistry.org

Reactivity of the Ketone Moiety

The ketone functional group in this compound presents another site for chemical modification, primarily through reactions at the carbonyl carbon and the adjacent α-carbon.

Carbonyl Reactivity: Nucleophilic Additions and Condensations

The carbonyl group is electrophilic and thus susceptible to nucleophilic attack. This can lead to a variety of addition and condensation products.

Nucleophilic Additions: The carbonyl carbon can be attacked by various nucleophiles. For instance, the enantioselective addition of alkyne nucleophiles to carbonyl groups is a common method for the synthesis of propargylic alcohols.

Condensation Reactions: The ketone can undergo condensation reactions with various reagents. For example, a nickel-catalyzed sequential dehydrogenation and condensation process enables the synthesis of a wide range of polysubstituted quinolines from α-2-aminoaryl alcohols in combination with ketones. Another example is the alkali-catalyzed dehydrogenative coupling between amino alcohols and ketones. In the context of quinoline (B57606) synthesis, the Doebner reaction involves the reaction of an aniline (B41778) with an aldehyde and pyruvic acid.

Alpha-Functionalization Adjacent to the Carbonyl Group

The carbon atoms adjacent to the carbonyl group (α-carbons) are activated and can be functionalized. The enolate form of a ketone can be condensed with various aromatic aldehydes to afford the corresponding α,β-unsaturated carbonyl derivatives. This initial condensation can be followed by subsequent reactions to build more complex heterocyclic structures.

Reactivity of the Quinoline Nitrogen Atom

The nitrogen atom in the quinoline ring of this compound is a key center of reactivity. Its lone pair of electrons makes it nucleophilic and susceptible to reactions with various electrophiles.

The quinoline nitrogen can be readily alkylated or acylated to form quaternary quinolinium salts or N-acylquinolinium intermediates, respectively. These reactions are influenced by the nature of the alkylating or acylating agent and the reaction conditions.

N-Alkylation: Treatment of this compound with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents would lead to the formation of the corresponding N-alkyl-4-(3-bromobenzoyl)quinolinium salts. The reaction typically proceeds by nucleophilic attack of the quinoline nitrogen on the electrophilic carbon of the alkylating agent. The presence of the electron-withdrawing 3-bromobenzoyl group at the 4-position is expected to decrease the nucleophilicity of the quinoline nitrogen to some extent compared to unsubstituted quinoline. However, these reactions are generally facile for quinolines.

| Reagent | Product | Conditions | Reference |

| Methyl Iodide | 1-Methyl-4-(3-bromobenzoyl)quinolinium iodide | Typically in a polar aprotic solvent like DMF or acetonitrile (B52724) at room temperature or with gentle heating. | General knowledge of quinoline chemistry |

| Benzyl Bromide | 1-Benzyl-4-(3-bromobenzoyl)quinolinium bromide | Similar conditions to methyl iodide, may require slightly elevated temperatures. | General knowledge of quinoline chemistry |

N-Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides would form N-acylquinolinium intermediates. These intermediates are generally highly reactive and can be susceptible to nucleophilic attack, often leading to addition products or serving as intermediates in further transformations. For instance, in the presence of a nucleophile, N-acylation can be followed by a nucleophilic addition to the quinoline ring.

| Reagent | Intermediate | Conditions | Reference |

| Acetyl Chloride | 1-Acetyl-4-(3-bromobenzoyl)quinolinium chloride | Anhydrous conditions, often in the presence of a non-nucleophilic base to neutralize the generated acid. | General knowledge of quinoline chemistry |

| Benzoyl Chloride | 1-Benzoyl-4-(3-bromobenzoyl)quinolinium chloride | Similar to acetyl chloride. | General knowledge of quinoline chemistry |

The nitrogen atom of the quinoline ring can be oxidized to form the corresponding N-oxide. This transformation significantly alters the electronic properties and reactivity of the quinoline ring system.

N-Oxide Formation: Oxidation of this compound with oxidizing agents like peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid would yield this compound N-oxide. The N-oxide functionality increases the electron density at the 2- and 4-positions of the quinoline ring, making them more susceptible to both electrophilic and nucleophilic attack.

| Oxidizing Agent | Product | Conditions | Reference |

| m-CPBA | This compound N-oxide | In a chlorinated solvent like dichloromethane (B109758) at or below room temperature. | chemrxiv.orgresearchgate.net |

| H₂O₂ / Acetic Acid | This compound N-oxide | Heating in acetic acid. | chemrxiv.orgresearchgate.net |

Subsequent Transformations of N-Oxides: Quinoline N-oxides are versatile intermediates for further functionalization. For example, they can undergo:

Deoxygenation: Treatment with reducing agents like PCl₃ or PPh₃ can restore the parent quinoline.

Nucleophilic Substitution: The presence of the N-oxide group activates the C-2 and C-4 positions towards nucleophilic attack. For instance, treatment with phosphorus oxychloride (POCl₃) can lead to chlorination at the 2-position.

Rearrangement Reactions: Under certain conditions, quinoline N-oxides can undergo rearrangements to form other heterocyclic systems.

Electrophilic and Nucleophilic Substitution on the Quinoline Ring System

The fused benzene (B151609) and pyridine (B92270) rings in the quinoline system exhibit different reactivities towards electrophilic and nucleophilic substitution.

Electrophilic Substitution: The pyridine ring of quinoline is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Therefore, electrophilic substitution reactions on the quinoline ring of this compound are expected to occur on the benzene ring, primarily at the C-5 and C-8 positions. The 3-bromobenzoyl group at the 4-position will further deactivate the pyridine ring and may have a minor directing effect on the benzene ring. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation.

| Reaction | Reagents | Major Products | Conditions | Reference |

| Nitration | HNO₃ / H₂SO₄ | 4-(3-Bromobenzoyl)-5-nitroquinoline and 4-(3-Bromobenzoyl)-8-nitroquinoline | Typically at low temperatures (e.g., 0 °C). | libretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.commasterorganicchemistry.com |

| Bromination | Br₂ / H₂SO₄ | 4-(3-Bromobenzoyl)-5-bromoquinoline and 4-(3-Bromobenzoyl)-8-bromoquinoline | Often requires elevated temperatures. | libretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.com |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid and this compound-8-sulfonic acid | Heating is usually required. | libretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.commasterorganicchemistry.com |

Nucleophilic Substitution: The pyridine ring of quinoline is electron-deficient and therefore susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. In this compound, the C-4 position is already substituted. The electron-withdrawing benzoyl group will further activate the quinoline ring towards nucleophilic attack. If a good leaving group were present at the C-2 or C-4 position, nucleophilic aromatic substitution (SNAAr) would be a feasible pathway. For the parent compound, nucleophilic attack is less common but can be induced under harsh conditions (e.g., Chichibabin reaction for amination at C-2) or by activation through N-oxide formation.

Ring Transformations and Cyclization Reactions Involving the Core Structure

The quinoline core of this compound can participate in various ring transformation and cyclization reactions, often leading to more complex polycyclic systems. These reactions can involve either the quinoline ring itself or the pendant 3-bromobenzoyl group.

Intramolecular Cyclizations: The presence of the bromo substituent on the benzoyl ring offers a handle for intramolecular cyclization reactions. For example, palladium-catalyzed intramolecular Heck or Suzuki-Miyaura coupling reactions could potentially be employed to form new rings, depending on the presence of a suitable reaction partner on the quinoline core.

Reactions Involving the Benzoyl Group: The carbonyl group of the 3-bromobenzoyl substituent can participate in condensation reactions with appropriate reagents to form new heterocyclic rings fused to the quinoline system. For instance, reaction with hydrazines could lead to the formation of pyridazino[4,3-c]quinoline derivatives.

Ring Opening and Rearrangement: Under forcing conditions, such as strong acids or bases at high temperatures, the quinoline ring can undergo cleavage and rearrangement, although such reactions are generally not selective and of limited synthetic utility.

Further research would be needed to explore the specific cyclization and ring transformation pathways for this compound, as the literature on this specific compound is sparse. The reactivity would be predicted based on the known chemistry of quinolines and the functional groups present in the molecule.

Table of Compounds

| Compound Name |

| This compound |

| 1-Methyl-4-(3-bromobenzoyl)quinolinium iodide |

| 1-Benzyl-4-(3-bromobenzoyl)quinolinium bromide |

| 1-Acetyl-4-(3-bromobenzoyl)quinolinium chloride |

| 1-Benzoyl-4-(3-bromobenzoyl)quinolinium chloride |

| This compound N-oxide |

| 4-(3-Bromobenzoyl)-5-nitroquinoline |

| 4-(3-Bromobenzoyl)-8-nitroquinoline |

| 4-(3-Bromobenzoyl)-5-bromoquinoline |

| 4-(3-Bromobenzoyl)-8-bromoquinoline |

| This compound-5-sulfonic acid |

| This compound-8-sulfonic acid |

| Pyridazino[4,3-c]quinoline |

The chemical behavior of this compound is dictated by the interplay of its constituent quinoline ring and the attached 3-bromobenzoyl group. The quinoline core, a fused heterocyclic system of benzene and pyridine, exhibits a rich and varied reactivity profile. The nitrogen atom's lone pair of electrons, the electron-deficient nature of the pyridine ring, and the relative electron-richness of the benzene ring all contribute to its chemical transformations. The 3-bromobenzoyl substituent at the 4-position further modulates this reactivity through its electronic and steric effects.

Reactivity of the Quinoline Nitrogen Atom

The nitrogen atom in the quinoline ring of this compound serves as a primary site for electrophilic attack due to its available lone pair of electrons. This nucleophilicity allows for a range of reactions that modify the core structure and its properties.

N-Alkylation and N-Acylation Reactions

The quinoline nitrogen can readily undergo alkylation and acylation to form quaternary quinolinium salts and N-acylquinolinium intermediates, respectively. These reactions are fundamental in modifying the electronic and solubility characteristics of the molecule.

N-Alkylation involves the treatment of this compound with alkylating agents such as alkyl halides. This reaction proceeds via a nucleophilic attack of the quinoline nitrogen on the electrophilic carbon of the alkylating agent, leading to the formation of N-alkyl-4-(3-bromobenzoyl)quinolinium salts. The electron-withdrawing nature of the 3-bromobenzoyl group at the 4-position is anticipated to slightly diminish the nucleophilicity of the quinoline nitrogen in comparison to unsubstituted quinoline. Nevertheless, such alkylations are generally efficient for quinoline derivatives.

| Reagent | Product | Typical Conditions |

|---|---|---|

| Methyl Iodide | 1-Methyl-4-(3-bromobenzoyl)quinolinium iodide | Polar aprotic solvent (e.g., DMF, acetonitrile) at room temperature or with gentle heating. |

| Benzyl Bromide | 1-Benzyl-4-(3-bromobenzoyl)quinolinium bromide | Similar to methyl iodide, may necessitate slightly elevated temperatures. |

N-Acylation occurs when this compound reacts with acylating agents like acyl chlorides or anhydrides, forming highly reactive N-acylquinolinium intermediates. These intermediates are prone to subsequent nucleophilic attack and can serve as precursors for a variety of addition products and further molecular transformations.

| Reagent | Intermediate | Typical Conditions |

|---|---|---|

| Acetyl Chloride | 1-Acetyl-4-(3-bromobenzoyl)quinolinium chloride | Anhydrous conditions, often with a non-nucleophilic base. |

| Benzoyl Chloride | 1-Benzoyl-4-(3-bromobenzoyl)quinolinium chloride | Similar to acetyl chloride. |

Formation of N-Oxides and Subsequent Transformations

Oxidation of the quinoline nitrogen leads to the formation of an N-oxide, a transformation that profoundly alters the electronic landscape and reactivity of the quinoline ring system.

N-Oxide Formation is typically achieved by treating this compound with oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. chemrxiv.orgresearchgate.net The resulting this compound N-oxide exhibits increased electron density at the C-2 and C-4 positions, rendering them more susceptible to both electrophilic and nucleophilic attack.

| Oxidizing Agent | Product | Typical Conditions |

|---|---|---|

| m-CPBA | This compound N-oxide | Chlorinated solvent (e.g., dichloromethane) at or below room temperature. chemrxiv.orgresearchgate.net |

| H₂O₂ / Acetic Acid | This compound N-oxide | Heating in acetic acid. chemrxiv.orgresearchgate.net |

Subsequent Transformations of N-Oxides highlight their versatility as synthetic intermediates. Key transformations include:

Deoxygenation: The parent quinoline can be regenerated by treatment with reducing agents like PCl₃ or PPh₃.

Nucleophilic Substitution: The N-oxide group activates the C-2 and C-4 positions for nucleophilic attack. For instance, reaction with phosphorus oxychloride (POCl₃) can facilitate chlorination, primarily at the 2-position.

Rearrangement Reactions: Under specific conditions, quinoline N-oxides can undergo rearrangements to yield other heterocyclic frameworks.

Electrophilic and Nucleophilic Substitution on the Quinoline Ring System

The dual-ring nature of quinoline results in distinct reactivity patterns towards electrophilic and nucleophilic substitution.

Regioselectivity Considerations at C-2, C-4, C-5, and C-8 Positions

Electrophilic Substitution: The pyridine portion of the quinoline ring is inherently electron-deficient and thus deactivated towards electrophilic attack. Consequently, electrophilic substitution reactions on this compound are predicted to occur on the benzene ring, with a preference for the C-5 and C-8 positions. libretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.commasterorganicchemistry.com The 3-bromobenzoyl group at the C-4 position will further deactivate the pyridine ring and exert a minor directing influence on the benzene ring.

| Reaction | Reagents | Major Products | Typical Conditions |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 4-(3-Bromobenzoyl)-5-nitroquinoline and 4-(3-Bromobenzoyl)-8-nitroquinoline | Low temperatures (e.g., 0 °C). libretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.commasterorganicchemistry.com |

| Bromination | Br₂ / H₂SO₄ | 4-(3-Bromobenzoyl)-5-bromoquinoline and 4-(3-Bromobenzoyl)-8-bromoquinoline | Often requires elevated temperatures. libretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.com |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid and this compound-8-sulfonic acid | Heating is typically necessary. libretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.commasterorganicchemistry.com |

Nucleophilic Substitution: In contrast to electrophilic substitution, the electron-deficient pyridine ring is susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. In this compound, the C-4 position is occupied. The electron-withdrawing benzoyl group enhances the electrophilicity of the quinoline ring, making it more amenable to nucleophilic attack. While direct nucleophilic substitution on the unsubstituted ring requires harsh conditions, the presence of a suitable leaving group at the C-2 position would facilitate nucleophilic aromatic substitution (SNAr) reactions. Activation of the ring via N-oxide formation also significantly promotes nucleophilic substitution at the C-2 position.

Ring Transformations and Cyclization Reactions Involving the Core Structure

The structural framework of this compound provides opportunities for the construction of more complex polycyclic systems through ring transformation and cyclization reactions.

Intramolecular Cyclizations: The bromine atom on the benzoyl moiety serves as a functional handle for intramolecular cyclization reactions. Palladium-catalyzed processes, such as the Heck or Suzuki-Miyaura reactions, could be envisioned to forge new rings if a suitable reaction partner is introduced onto the quinoline core.

Reactions of the Benzoyl Group: The carbonyl functionality of the 3-bromobenzoyl substituent is a reactive site for condensation reactions. For example, reaction with hydrazines could pave the way for the synthesis of pyridazino[4,3-c]quinoline derivatives.

Ring Opening and Rearrangement: While possible under extreme conditions of temperature and pH, ring-opening and rearrangement reactions of the quinoline nucleus are typically less controlled and of limited synthetic value.

The specific pathways for ring transformations and cyclizations of this compound would necessitate dedicated experimental investigation, as the existing literature on this particular compound is limited. The predicted reactivity is based on established principles of quinoline chemistry and the known behavior of the incorporated functional groups.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Techniques)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For 4-(3-Bromobenzoyl)quinoline, ¹H NMR would map the electronic environment of each proton, while ¹³C NMR would provide information on the different carbon atoms.

In a hypothetical ¹H NMR spectrum, protons on the quinoline (B57606) and bromobenzoyl rings would appear in the aromatic region (typically δ 7.0-9.0 ppm). The specific chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) would allow for the precise assignment of each proton's position. For instance, protons adjacent to the nitrogen in the quinoline ring are expected to be shifted downfield due to the atom's electronegativity.

The ¹³C NMR spectrum would show distinct signals for each of the 16 carbon atoms in the molecule. The carbonyl carbon of the ketone group would be particularly notable, appearing significantly downfield (often in the δ 190-200 ppm range). Carbons bonded to the bromine and nitrogen atoms would also exhibit characteristic shifts.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular weight and, consequently, the molecular formula of a compound. This technique measures the mass-to-charge ratio (m/z) to a very high degree of accuracy.

For this compound, HRMS provides the data necessary to confirm its elemental composition. The molecular formula is established as C₁₆H₁₀BrNO. nih.gov The presence of bromine is readily identified by its characteristic isotopic pattern, where the ⁷⁹Br and ⁸¹Br isotopes exist in a nearly 1:1 ratio, leading to two major peaks (M and M+2) of almost equal intensity. The exact mass is a calculated value based on the most abundant isotopes of the constituent elements.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₀BrNO |

| Monoisotopic Mass | 310.99458 Da |

This precise mass measurement allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The structure of this compound contains several IR-active functional groups. The most prominent absorption would be the strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration of the ketone linker, typically found in the 1650-1700 cm⁻¹ region. Other expected vibrations include C=C and C=N stretching from the aromatic quinoline system (around 1450-1600 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and the C-Br stretching vibration (typically in the 500-650 cm⁻¹ range). While a specific experimental spectrum for this compound is not available in the cited literature, the expected absorption regions can be predicted based on its known structure.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Ketone C=O | Stretching | 1650 - 1700 |

| Aromatic C=C / C=N | Stretching | 1450 - 1600 |

| Aromatic C-H | Out-of-plane Bending | 690 - 900 |

| C-Br | Stretching | 500 - 650 |

Elemental Analysis (CHN/S) for Stoichiometric Confirmation

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a pure sample. This data is used to verify the empirical formula of the compound, which can then be compared with the molecular formula derived from mass spectrometry. For a pure sample of this compound (C₁₆H₁₀BrNO), the theoretical elemental composition can be calculated with high precision. The experimental values obtained from analysis should align closely with these theoretical percentages to confirm the compound's stoichiometric purity.

| Element | Symbol | Percentage (%) |

|---|---|---|

| Carbon | C | 61.56% |

| Hydrogen | H | 3.23% |

| Bromine | Br | 25.60% |

| Nitrogen | N | 4.49% |

| Oxygen | O | 5.12% |

Single-Crystal X-ray Diffraction for Definitive Structural Elucidation

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a crystalline solid. It provides definitive proof of a molecule's constitution and stereochemistry by mapping the electron density of the atoms in the crystal lattice.

If suitable crystals of this compound were grown, this method would yield a wealth of structural information, including:

Crystal System and Space Group: Defines the symmetry of the crystal lattice.

Unit Cell Dimensions: Provides the precise lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: Gives the exact position of every atom in the molecule.

Bond Lengths and Angles: Confirms the connectivity and geometry of the molecule with very high precision.

This data would unequivocally confirm the substitution pattern on both the quinoline and benzoyl rings and describe the relative orientation of these two ring systems. However, a search of the relevant scientific and crystallographic databases indicates that the single-crystal X-ray structure for this compound has not been reported.

Computational and Theoretical Investigations of 4 3 Bromobenzoyl Quinoline

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern chemical research. DFT methods are widely used to investigate the electronic structure and properties of molecules due to their favorable balance of computational cost and accuracy. For a molecule such as 4-(3-Bromobenzoyl)quinoline, DFT allows for the detailed exploration of its geometry, electronic orbitals, and reactivity patterns. Calculations are typically performed using a specific functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to solve the Schrödinger equation in an approximate manner.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest possible energy state on the potential energy surface. For this compound, this involves calculating bond lengths, bond angles, and dihedral (torsional) angles.

Conformational analysis is particularly important for this molecule due to the rotational freedom around the single bond connecting the quinoline (B57606) ring and the benzoyl group. Different rotational orientations (conformers) will have different energies. DFT calculations can map this rotational energy profile to identify the global minimum energy conformer—the most stable and thus most probable shape of the molecule. The optimization process is complete when the forces on all atoms are close to zero, and the structure represents a true local minimum, confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative Data) This table presents plausible data for key parameters based on DFT calculations of similar aromatic ketones. The values are for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | 1.22 Å |

| C-C (inter-ring) | 1.50 Å | |

| C-Br | 1.91 Å | |

| Bond Angle | Quinoline-C-Benzoyl | 119.5° |

| C-C=O | 121.0° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic properties. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential (the ability to donate an electron), while the LUMO energy relates to its electron affinity (the ability to accept an electron). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. Analysis of the HOMO and LUMO energy levels for this compound helps to understand its charge transfer characteristics and predict its behavior in chemical reactions.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative Data) This table contains representative energy values for FMO analysis.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.45 |

| ELUMO | -2.15 |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to represent different potential values. MEP maps are invaluable for predicting how a molecule will interact with other chemical species.

Typically, regions of negative electrostatic potential, shown in shades of red, are rich in electrons and are susceptible to electrophilic attack. These areas often correspond to lone pairs on electronegative atoms like oxygen or nitrogen. Regions of positive potential, colored blue, are electron-deficient and are prone to nucleophilic attack, often located around hydrogen atoms. Intermediate potential regions are colored green. For this compound, an MEP map would likely show a significant negative potential around the carbonyl oxygen and the quinoline nitrogen, identifying them as primary sites for electrophilic interaction. The hydrogen atoms on the aromatic rings would exhibit positive potential.

Computational chemistry can be used to model the entire pathway of a chemical reaction, providing a level of detail that is often inaccessible through experiments alone. By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface for a reaction can be constructed.

For the synthesis of quinolines, mechanisms like the Doebner reaction can be investigated. Theoretical studies could model the key steps, such as the formation of an imine intermediate, its reaction with an enol, and subsequent cyclization and oxidation to form the quinoline ring. DFT calculations are used to locate the transition state structure for each step—the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, which governs the reaction rate. This analysis helps to understand substrate reactivity and optimize reaction conditions.

Based on the energies of the frontier orbitals (HOMO and LUMO), a set of global chemical reactivity descriptors can be calculated. These quantities, derived from conceptual DFT, provide a quantitative measure of a molecule's reactivity.

Ionization Energy (I) and Electron Affinity (A) can be approximated from HOMO and LUMO energies using Koopmans' theorem: I ≈ -EHOMO and A ≈ -ELUMO.

Chemical Hardness (η) measures the resistance of a molecule to change its electron distribution. It is calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S) is the reciprocal of hardness (S = 1/η).

Electronegativity (χ) is the ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

These descriptors for this compound would allow for a quantitative comparison of its reactivity with other related compounds.

Table 3: Predicted Chemical Reactivity Descriptors for this compound (Illustrative Data) This table shows representative values derived from the FMO energies in Table 2.

| Descriptor | Definition | Calculated Value (eV) |

|---|---|---|

| Ionization Energy (I) | I ≈ -EHOMO | 6.45 |

| Electron Affinity (A) | A ≈ -ELUMO | 2.15 |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.15 |

| Chemical Softness (S) | S = 1 / η | 0.47 |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.30 |

Computational Catalysis Studies Relevant to Synthesis or Transformation

Computational methods are also employed to study the role of catalysts in the synthesis or transformation of molecules like this compound. Many synthetic routes for quinolines utilize metal catalysts, such as copper or palladium, to facilitate C-H activation and C-N bond formation.

Theoretical studies can model the entire catalytic cycle. This involves optimizing the structures of the catalyst, reactants, and all intermediates and transition states. By analyzing the energetics of the proposed catalytic pathway, researchers can:

Confirm the most likely reaction mechanism.

Identify the rate-determining step of the reaction.

Understand how the catalyst lowers the activation energy.

Explain the observed selectivity (chemo-, regio-, and stereoselectivity).

Design more efficient catalysts by modifying ligands or metal centers.

For instance, in a hypothetical copper-catalyzed synthesis of this compound, DFT calculations could investigate the oxidative addition, reductive elimination, and other key steps to elucidate the precise role of the copper catalyst in the cyclization process.

Solvent Effects on Reaction Stability and Selectivity through Computational Modeling

No specific studies detailing the effects of solvents on the reaction stability and selectivity of this compound using computational modeling were identified in the reviewed literature.

In a general context, computational modeling is a vital tool for predicting how a solvent can influence a chemical reaction. These models can be broadly categorized into explicit and implicit solvent models. Explicit models treat individual solvent molecules, offering a high level of detail but at a significant computational cost. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, providing a computationally efficient way to approximate solvent effects.

Table 1: Hypothetical Computational Parameters for Solvent Effect Analysis

| Parameter | Computational Method | Basis Set | Solvent Model | Potential Insights |

| Ground State Geometries | DFT (e.g., B3LYP) | 6-31G(d) or higher | IEF-PCM | Optimized molecular structure in different solvents. |

| Transition State Energies | QST2/QST3 or similar | 6-31G(d) or higher | IEF-PCM | Determination of activation barriers. |

| Reaction Path Following | Intrinsic Reaction Coordinate (IRC) | 6-31G(d) or higher | IEF-PCM | Confirmation of transition states connecting reactants and products. |

| Thermodynamic Properties | Frequency Analysis | 6-31G(d) or higher | IEF-PCM | Calculation of Gibbs free energy changes in different solvents. |

Molecular Dynamics Simulations (if applicable for conformational studies or intermolecular interactions)

Specific molecular dynamics (MD) simulations focused on the conformational studies or intermolecular interactions of this compound are not available in the current scientific literature.

Molecular dynamics simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has a rotational bond between the quinoline and benzoyl moieties, MD simulations could provide significant insights into its conformational landscape. By simulating the molecule's behavior in a given environment (e.g., in a solvent or interacting with a biological target), researchers can identify preferred conformations and understand the energetic barriers between them.

Furthermore, MD simulations are instrumental in studying intermolecular interactions. For instance, if this compound were being investigated as a potential enzyme inhibitor, MD simulations could model its interaction with the enzyme's active site. nih.govresearchgate.netmdpi.comnih.gov These simulations can reveal key binding interactions, such as hydrogen bonds or π-π stacking, and provide quantitative estimates of binding free energy, which are critical for drug development. tandfonline.com

Table 2: Potential Applications of Molecular Dynamics Simulations for this compound

| Simulation Type | System Setup | Key Analyses | Potential Outcomes |

| Conformational Analysis | Molecule in a solvent box (e.g., water, DMSO) | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Dihedral Angle Analysis | Identification of stable conformers and the dynamics of conformational changes. |

| Protein-Ligand Binding | Molecule docked into a protein active site, solvated | Binding Free Energy (MM/PBSA, MM/GBSA), Hydrogen Bond Analysis, Interaction Energy Decomposition | Elucidation of the binding mode, stability of the complex, and key residues for interaction. |

While direct computational studies on this compound are lacking, the methodologies described highlight the potential for future research to unravel its chemical and physical properties in greater detail.

Advanced Research Applications and Potential in Chemical Science

Role as a Precursor in the Synthesis of Complex Organic Molecules

The utility of a chemical compound as a precursor is demonstrated by its successful use in the synthesis of more complex molecular architectures. For 4-(3-Bromobenzoyl)quinoline, specific examples of such applications are not found in the current body of scientific literature.

Construction of Fused Heterocyclic Systems (e.g., Pyrroloquinolines, Benzothiopyranoquinolines)

The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry. While the quinoline (B57606) core is central to many of these structures, and related isomers have been used in such syntheses, there are no documented instances of this compound being used to construct pyrroloquinolines or benzothiopyranoquinolines. For instance, a known method for creating benzothiopyrano[2,3-b]quinolines involves the radical cyclization of a different isomer, 3-(2-bromobenzoyl)-2-methylthioquinoline, highlighting the specific reactivity required from the precursor. nih.govrsc.org Similarly, various established routes to pyrroloquinoline scaffolds start from different precursors, such as indoles or isatin. nih.govfrontiersin.org

Scaffold Diversification through Post-Synthetic Functionalization

Post-synthetic functionalization allows chemists to create a variety of related compounds from a common core structure. Methods for the direct C-H functionalization of the quinoline ring are well-established and provide a powerful tool for scaffold diversification. nih.govrsc.org However, studies detailing the specific application of these techniques to this compound, or other methods to modify its existing bromo- and benzoyl-substituents, are not available.

Contribution to the Development of Compound Libraries for Chemical Biology Research

Compound libraries are essential for high-throughput screening and drug discovery. Quinoline derivatives are a vital component of many such libraries due to their privileged structure status. nih.govbiointerfaceresearch.com However, there is no specific mention in the literature of this compound being included in or used to generate compound libraries for chemical biology research.

Exploration in Advanced Materials Science

The rigid, aromatic structure of the quinoline system lends itself to applications in materials science, including the development of organic light-emitting diodes (OLEDs) and sensors. nih.gov Despite this, no studies have been found that explore the potential of this compound in the design or synthesis of advanced materials.

Utilization in Ligand Design for Catalysis

The nitrogen atom in the quinoline ring makes it an excellent coordinating motif for ligand design in organometallic catalysis. nih.gov Numerous quinoline-based ligands have been developed, but there is no evidence in the scientific literature to suggest that this compound or its direct derivatives have been used for this purpose.

Application as a Probe Molecule for Mechanistic Organic Reaction Studies

Molecules with specific reactive handles or spectroscopic properties can be used as probes to elucidate reaction mechanisms. While functionalized quinolines have been developed as fluorescent probes for biological sensing, researchgate.net there are no reports of this compound being employed as a probe for studying the mechanisms of organic reactions.

Q & A

Basic: What are the common synthetic routes for 4-(3-Bromobenzoyl)quinoline?

The synthesis of this compound typically involves coupling reactions and cyclization strategies. For example, Ullmann-type copper-catalyzed coupling can be employed to introduce the bromobenzoyl group to the quinoline core . Alternatively, microwave-assisted synthesis has been used to enhance reaction efficiency, as demonstrated in the preparation of structurally similar brominated quinoline derivatives . Fe/HCl reduction systems may also facilitate key steps, such as nitro group reduction followed by cyclization and aromatization . Purification often involves column chromatography, and yields are optimized by controlling reaction temperature and catalyst loading.

Basic: Which spectroscopic and crystallographic methods are used to characterize this compound?

- Spectroscopy : H and C NMR are critical for confirming molecular structure, with distinct signals for the bromobenzoyl moiety (e.g., aromatic protons at ~7.5–8.5 ppm) and quinoline backbone . Mass spectrometry (e.g., ESI-MS) validates molecular weight, while IR spectroscopy identifies carbonyl (C=O) stretches (~1650–1700 cm) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines atomic coordinates and bond parameters. For example, triclinic crystal systems (space group ) with unit cell dimensions (e.g., Å, Å) have been reported for related brominated quinolines .

Advanced: How do crystallographic parameters influence the biological activity of this compound derivatives?

Crystal packing and intermolecular interactions (e.g., π-π stacking, halogen bonds) can modulate solubility and receptor binding. For instance, the triclinic structure of a related compound showed that bromine atoms participate in halogen bonding with biological targets, enhancing antiproliferative activity . SHELX-refined torsional angles also reveal conformational flexibility, which impacts docking into enzyme active sites .

Advanced: What strategies resolve contradictions in reported biological activity data for quinoline derivatives?

Discrepancies in bioactivity (e.g., varying IC values) are addressed through:

- Standardized assays : Replicating conditions (e.g., cell lines, incubation times) as in Alzheimer’s disease models using acetylcholinesterase inhibition protocols .

- SAR studies : Systematically modifying substituents (e.g., replacing bromine with fluorine) to isolate structure-activity trends .

- Meta-analysis : Cross-referencing data from multiple studies, such as comparing antimicrobial results from disk diffusion vs. microdilution methods .

Advanced: How is computational modeling integrated into designing this compound-based therapeutics?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like DNA topoisomerase or kinase domains. For example, docking studies of 4-substituted quinolines revealed hydrophobic interactions between the bromobenzoyl group and ATP-binding pockets, guiding lead optimization . Density Functional Theory (DFT) calculations further optimize electronic properties (e.g., HOMO-LUMO gaps) to enhance reactivity .

Basic: What are the key challenges in achieving high purity during synthesis?

- Byproduct formation : Bromine displacement reactions can yield undesired isomers, mitigated by optimizing reaction stoichiometry .

- Purification : HPLC with C18 columns resolves closely eluting impurities, while recrystallization in ethanol/water mixtures improves crystalline purity .

Advanced: How are mechanistic studies conducted to elucidate the reactivity of this compound?

- Kinetic analysis : Monitoring reaction progress via UV-Vis spectroscopy to determine rate constants for bromine substitution .

- Isotopic labeling : Using O-labeled carbonyl groups to trace nucleophilic attack pathways in hydrolysis reactions .

- Trapping intermediates : Low-temperature NMR identifies transient species, such as quinoline N-oxide intermediates during oxidation .

Basic: What biological assays are used to evaluate this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.